molecular formula C17H23N3O4S B2451140 (3-(isobutylsulfonyl)azetidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone CAS No. 1797177-75-3

(3-(isobutylsulfonyl)azetidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone

Cat. No.: B2451140
CAS No.: 1797177-75-3
M. Wt: 365.45
InChI Key: FPUPTVKWOLCNBQ-UHFFFAOYSA-N
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Description

(3-(isobutylsulfonyl)azetidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a synthetic chemical scaffold of significant interest in early-stage pharmacological and chemical biology research. Its structure incorporates two privileged motifs in medicinal chemistry: a 2H-indazole ring and an azetidine sulfone. The 2H-indazole core is a common feature in compounds investigated for protein kinase inhibition, as seen in research tools like the potent and selective mGlu5 receptor negative allosteric modulator that contains a 2-methyl-2H-indazole group . The azetidine ring, a four-membered nitrogen heterocycle, along with the isobutyl sulfone group, contributes to the molecule's three-dimensionality and potential for targeted interactions. This combination makes the compound a valuable intermediate or potential protein-binding moiety for researchers developing novel enzyme inhibitors or molecular probes. Scientists can utilize this compound as a core building block in hit-to-lead optimization campaigns, in the synthesis of targeted compound libraries for high-throughput screening, or as a chemical probe to study protein-ligand interactions involving similar heterocyclic systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-11(2)10-25(22,23)13-8-20(9-13)16(21)12-5-6-14-15(7-12)18-19(3)17(14)24-4/h5-7,11,13H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUPTVKWOLCNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=NN(C(=C3C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(isobutylsulfonyl)azetidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a novel azetidine derivative that has garnered attention for its potential biological activities, particularly as a Janus kinase (JAK) inhibitor. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15_{15}H18_{18}N2_{2}O3_{3}S. The structure features an azetidine ring, a methoxy group, and an indazole moiety, which are known to contribute to its biological properties.

The primary mechanism of action for this compound is its inhibition of JAK pathways, which are critical in the signaling processes for various cytokines and growth factors. By modulating these pathways, the compound may exhibit anti-inflammatory and immunomodulatory effects.

Antimicrobial Activity

Recent studies have indicated that azetidine derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. While specific data on this compound's antimicrobial activity is limited, its structural analogs suggest a potential for similar effects.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In studies involving related azetidine derivatives, various concentrations were tested against cell lines such as L929 and A549. Results indicated that certain derivatives displayed selective cytotoxicity without significantly affecting normal cells.

Table 1: Cytotoxicity Results of Related Compounds

CompoundConcentration (µM)L929 Viability (%)A549 Viability (%)
Compound A1008590
Compound B2007075
Compound C5095100

Case Studies

  • JAK Inhibition : A study on azetidine derivatives demonstrated that compounds with similar structures effectively inhibited JAK activity in vitro, leading to reduced cytokine production in immune cells. This suggests that this compound could have therapeutic applications in autoimmune diseases.
  • Antimicrobial Testing : In a comparative study, several azetidine derivatives were tested against resistant strains of bacteria. The results indicated that some derivatives had superior antimicrobial activity compared to traditional antibiotics like ciprofloxacin, highlighting the potential of this class of compounds in treating infections.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (3-(isobutylsulfonyl)azetidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone, and how can reaction yields be optimized?

  • Methodological Answer : A multi-step synthesis is typically required. For example, azetidine sulfonation can be achieved using isobutylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Coupling with the indazole moiety may involve nucleophilic substitution or Buchwald-Hartwig amination . Yield optimization requires precise stoichiometry, temperature control (e.g., 0°C for sulfonation steps), and purification via silica gel chromatography. Monitoring intermediates via LC-MS or 1^1H NMR ensures reaction progress .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC : C18 column (5 µm, 250 × 4.6 mm), gradient elution (acetonitrile/water with 0.1% TFA), UV detection at 254 nm .
  • FTIR : Confirm sulfonyl (S=O stretch at ~1150–1300 cm1^{-1}) and carbonyl (C=O stretch at ~1650–1750 cm1^{-1}) groups .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • 1^1H/13^{13}C NMR**: Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals in the indazole and azetidine regions .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Methodological Answer :

  • Light sensitivity : Store in amber vials at –20°C under inert atmosphere (argon/nitrogen).
  • Hydrolysis risk : Avoid aqueous buffers at extreme pH; test stability in DMSO/PBS mixtures via accelerated degradation studies (e.g., 40°C for 48 hours) .
  • Moisture control : Use molecular sieves in storage solutions and conduct Karl Fischer titration to quantify water content .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems for this compound?

  • Methodological Answer :

  • Assay validation : Compare results from orthogonal assays (e.g., enzymatic vs. cell-based). For kinase inhibition studies, use TR-FRET and radioactive 32^{32}P-ATP assays to cross-verify IC50_{50} values .
  • Solubility adjustments : Address discrepancies caused by DMSO concentrations (>1% can artifactually inhibit pathways). Use dynamic light scattering (DLS) to confirm compound aggregation .
  • Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites in cellular models that may explain off-target effects .

Q. What experimental designs are suitable for studying the environmental fate of this compound in ecotoxicology studies?

  • Methodological Answer :

  • Environmental partitioning : Use OECD Test Guideline 123 (shake-flask method) to measure log KowK_{ow} (octanol-water partition coefficient) and predict bioaccumulation .
  • Photodegradation : Expose the compound to simulated sunlight (Xe lamp, 300–800 nm) in aqueous matrices; quantify degradation products via HPLC-UV/HRMS .
  • Microcosm studies : Evaluate biodegradation in soil/water systems with LC-MS/MS and 14^{14}C-labeling to track mineralization rates .

Q. How can computational modeling guide the optimization of this compound’s selectivity for target proteins?

  • Methodological Answer :

  • Docking simulations : Use Schrödinger Maestro or AutoDock Vina to model interactions with target binding pockets (e.g., kinases). Prioritize residues critical for hydrogen bonding (e.g., sulfonyl group with backbone amides) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational flexibility and entropy penalties .
  • Free energy perturbation (FEP) : Calculate ΔΔG for analog substitutions (e.g., methoxy vs. ethoxy groups) to predict potency changes .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

  • Methodological Answer :

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor sulfonation and coupling steps in real time .
  • Design of experiments (DoE) : Use factorial designs (e.g., temperature, catalyst loading) to identify critical process parameters (CPPs) and optimize reproducibility .
  • Quality by Design (QbD) : Establish a design space for HPLC purity criteria (>98%) and control residual solvents (ICH guidelines) via GC-FID .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic (PK) data for this compound?

  • Methodological Answer :

  • Plasma protein binding : Use equilibrium dialysis to measure free fraction differences between species (e.g., human vs. rodent), which can alter bioavailability .
  • First-pass metabolism : Conduct hepatic microsomal stability assays (human/rat) with CYP450 cofactors; correlate with portal vein PK sampling in vivo .
  • Tissue distribution : Autoradiography or MALDI imaging to visualize compound accumulation in target organs vs. plasma concentrations .

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